Sexipyridine

Description

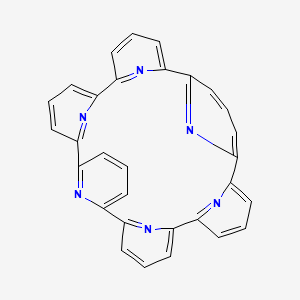

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H18N6 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

31,32,33,34,35,36-hexazaheptacyclo[25.3.1.12,6.17,11.112,16.117,21.122,26]hexatriaconta-1(31),2(36),3,5,7(35),8,10,12(34),13,15,17,19,21(33),22,24,26(32),27,29-octadecaene |

InChI |

InChI=1S/C30H18N6/c1-7-19-21-9-2-11-23(32-21)25-13-4-15-27(34-25)29-17-6-18-30(36-29)28-16-5-14-26(35-28)24-12-3-10-22(33-24)20(8-1)31-19/h1-18H |

InChI Key |

MIRQOHKSVLYPDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C1)C3=NC(=CC=C3)C4=NC(=CC=C4)C5=CC=CC(=N5)C6=CC=CC(=N6)C7=CC=CC2=N7 |

Origin of Product |

United States |

Synthetic Methodologies for Sexipyridine and Its Derivatives

Traditional Approaches to Oligopyridine Synthesis

Traditional methods for synthesizing oligopyridines often involve stepwise coupling reactions or cyclization strategies that have been adapted for the construction of longer pyridine (B92270) chains.

Kröhnke Pyridine Synthesis in Sexipyridine Construction

The Kröhnke pyridine synthesis is a well-established method for the preparation of substituted pyridines. It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium (B1175870) acetate (B1210297). chem960.com This method has been applied in the context of this compound synthesis, specifically in the preparation of this compound dibromide precursors. While the Kröhnke synthesis is valuable for constructing pyridine rings, its application to the synthesis of extended oligopyridine systems like this compound often involves the preparation of suitable functionalized building blocks that are then coupled.

Palladium-Catalyzed Coupling Strategies (e.g., Stille, Suzuki-Miyaura type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been widely applied in the synthesis of a variety of organic molecules, including oligopyridines.

The Stille coupling reaction, which involves the coupling of organostannanes with organohalides catalyzed by palladium, has been utilized in the synthesis of quater- and quinquepyridines, which can serve as precursors to this compound derivatives. While attempts have been made to use metal-mediated aryl-aryl coupling procedures, including those involving palladium, for the macrocyclization to form cyclic this compound structures, these have not always been successful.

The Suzuki-Miyaura coupling, another prominent palladium-catalyzed reaction, facilitates the coupling of organoboranes (such as boronic acids or esters) with organohalides or pseudohalides in the presence of a palladium catalyst and a base. This method has proven effective for the synthesis of substituted terpyridines, which are key building blocks for constructing this compound frameworks through subsequent coupling steps. The advantages of Suzuki coupling include the stability and low toxicity of organoborane reagents.

Templated Synthetic Routes to this compound Architectures

Templated synthesis utilizes the coordination properties of metal ions to preorganize ligands or reactive intermediates in a specific spatial arrangement, thereby facilitating the formation of desired complex molecular architectures. This approach is particularly valuable for the synthesis of large and complex ligands like this compound, which can adopt helical or other intricate conformations upon coordination to metal centers.

A notable example is the nickel(0) templated coupling of 6-bromo-2,2':6',2''-terpyridine. This reaction leads to the formation of a dinickel(II) double-helical complex of this compound in good yield. The metal template directs the coupling of the precursor molecules, leading to the desired this compound framework. The free this compound ligand can then be obtained by demetallation of the complex, for instance, by treatment with cyanide. Metal-organic coordination motifs can also serve as templates for on-surface covalent coupling reactions, enabling the controlled formation of this compound-based nanostructures. The ability of this compound to form helical complexes with transition metal ions further highlights the importance of templating effects in accessing specific this compound architectures and their metal complexes.

Advanced and High-Yield Synthetic Protocols

Recent advancements in synthetic methodology have focused on developing more efficient and high-yield routes to this compound and its derivatives, often involving the strategic coupling of pre-formed oligopyridine units or the use of convergent multicomponent strategies.

Coupling of Precursor Oligopyridines (e.g., bromo-terpyridine derivatives)

A highly effective strategy for the synthesis of this compound involves the coupling of pre-synthesized oligopyridine building blocks. The coupling of bromo-terpyridine derivatives, such as 6-bromo-2,2':6',2''-terpyridine, has emerged as a key high-yield route to this compound. As mentioned in the context of templated synthesis, the nickel(0)-templated coupling of 6-bromo-2,2':6',2''-terpyridine provides a convenient and high-yield pathway to the this compound ligand after demetallation of the resulting complex. This approach benefits from the ability to synthesize and purify smaller, functionalized oligopyridine precursors before the final coupling step that assembles the full this compound framework.

Stereoselective and Enantioselective Synthetic Considerations

The synthesis of this compound and its derivatives with defined stereochemistry is of significant interest, particularly for applications in coordination chemistry and asymmetric catalysis, where the chirality of the ligand can induce enantioselectivity in catalytic transformations. While the core this compound backbone itself, in its linear form, does not possess inherent chirality (unless substituted asymmetrically), the introduction of chiral elements into its structure or the synthesis of cyclic this compound derivatives can lead to stereoisomers. Furthermore, metal complexes formed with this compound ligands can exhibit helicity, and the controlled synthesis of specific helical enantiomers requires stereochemical control during ligand synthesis or complexation. scielo.br

General strategies for the stereoselective synthesis of pyridine and oligopyridine systems provide a basis for developing methods applicable to this compound derivatives. For instance, the Kröhnke pyridine synthesis, a method used in the macrocyclization step for the synthesis of cyclo-sexipyridine, can be adapted to incorporate chiral elements wikipedia.org. The reaction involves the condensation of α-pyridinium methyl ketone salts with α, β-unsaturated carbonyl compounds. The use of chiral α, β-unsaturated carbonyl compounds or chiral catalysts in this type of reaction can potentially lead to the formation of chiral pyridine rings, which could then be incorporated into this compound frameworks or derivatives wikipedia.org.

The development of chiral oligopyridine ligands is a key area where stereoselective synthesis is crucial. Strategies for the enantiospecific synthesis of helicates, which are often formed by the complexation of metal ions with oligopyridine ligands like this compound, involve the synthesis of enantiomerically pure ligands containing chiral linkers or substituents between the pyridine units. scielo.br This approach ensures that the resulting metal complex adopts a specific helical handedness.

A notable example demonstrating the importance of stereocontrol in this compound chemistry is the synthesis and application of chiral this compound complexes in asymmetric catalysis. A chiral iron-sexipyridine complex has been reported as a catalyst for the epoxidation of alkenes. uchicago.eduorcid.org This complex, incorporating a chiral element along with the this compound ligand, was shown to be effective in the epoxidation of styrene (B11656), albeit with moderate enantioselectivity (43% ee). uchicago.edu The synthesis of such a chiral complex necessitates control over the stereochemistry of the this compound ligand itself or the introduction of chirality through the metal coordination environment with a chiral counterion or co-ligand.

Research into the catalytic stereoselective dearomatization of pyridines and enantioselective hydrogenation of pyridine derivatives also offers potential avenues for the synthesis of chiral building blocks that could be incorporated into this compound structures. mdpi.comrsc.orgnih.govsnnu.edu.cn These methods aim to introduce stereogenic centers into the pyridine ring through controlled reactions.

While detailed reports specifically on the stereoselective synthesis of the linear this compound backbone are less prevalent in the immediately available literature, the principles established for the synthesis of chiral pyridines and other oligopyridines, as well as the demonstrated utility of chiral this compound complexes in asymmetric catalysis, underscore the relevance and ongoing development in achieving stereochemical control in the synthesis of this compound derivatives.

Reported Enantioselectivity in Styrene Epoxidation Catalyzed by a Chiral Iron-Sexipyridine Complex

| Substrate | Catalyst | Oxidant | Enantiomeric Excess (ee) | Reference |

| Styrene | Chiral Iron-Sexipyridine Complex | Hydrogen Peroxide | 43% | uchicago.edu |

This data highlights that chiral this compound systems can induce enantioselectivity in catalytic reactions, emphasizing the need for controlled synthesis of such chiral species.

Coordination Chemistry of Sexipyridine Ligands

Complexation with Transition Metal Ions

Sexipyridine demonstrates a strong propensity to form stable complexes with a variety of transition metal ions. The coordination behavior is influenced by factors such as the metal ion's size, charge, and preferred coordination geometry, as well as the reaction conditions.

Formation of Binuclear and Polynuclear Architectures

One of the notable features of this compound coordination chemistry is its ability to bridge multiple metal centers, leading to the formation of binuclear and polynuclear complexes. This compound has been shown to support the formation of double helical binuclear complex cations with transition metals such as Mn(II), Fe(II), Cu(II), and Cd(II) psu.edu. These complexes often adopt a [M₂L₂]⁴⁺ stoichiometry, where two this compound ligands wrap around two metal ions in a double helical fashion psu.edursc.org. A binuclear palladium(II) complex with a metal:ligand stoichiometry of 2:1, [Pd₂(L)(O₂CMe)₂][PF₆]₂, has also been characterized, where L represents this compound psu.edu. The ligand's flexibility allows for different bridging modes, facilitating the construction of these multi-metallic assemblies. The formation of trinuclear double helical ligand arrays has also been observed psu.edu.

Investigations into Metal-Ligand Stoichiometry and Coordination Number

The stoichiometry of this compound complexes can vary depending on the metal ion and reaction conditions. Studies have characterized complexes with metal:ligand ratios such as 2:1 and 2:2 in the case of binuclear complexes psu.edu. The coordination number of the metal ions in these complexes is determined by the number of nitrogen atoms from the this compound ligand and potentially other co-ligands that coordinate to the metal center. For instance, in the binuclear palladium(II) complex [Pd₂(L)(O₂CMe)₂][PF₆]₂, each palladium(II) ion is in a distorted square-planar environment, coordinated by a 'terpyridyl' fragment of the this compound ligand and a unidentate acetate (B1210297) ion psu.edu. In contrast, binuclear double helical structures with other metal ions like palladium(II) can result in distorted five-coordinate environments for each metal ion psu.edu. The dominant coordination number of metal-ligand complexes can be strongly stoichiometry-dependent osti.govresearchgate.net.

Helicity and Chirality Induction in Metal Complexes

The inherent structure of this compound allows for the formation of helical complexes when it wraps around metal ions. This helical arrangement can lead to the induction of chirality in the resulting metal complexes umsystem.edursc.orgacs.org. The formation of double helical structures is a common motif observed with this compound and various transition metal ions psu.edursc.org. The helicity of these complexes can be controlled or influenced by the design of the ligand or the choice of metal ion cmu.educore.ac.uk. For example, the reaction of this compound with transition metal ions capable of adopting an octahedral geometry results in the self-assembly of dinuclear double-helical complexes rsc.org.

Interactions with Lanthanide and Other Metal Cations

This compound also interacts with lanthanide ions and other metal cations, exhibiting different coordination behaviors compared to transition metals.

Exploration of Specific Coordination Modes with Lanthanides

While this compound forms double-helical binuclear complexes with transition metals, it tends to form 1:1 complexes with lanthanides rsc.org. The coordination modes with lanthanides can be specific, influenced by the larger ionic radii of lanthanide ions compared to transition metals ubc.cayork.ac.uk. For example, the photoactive complex [Eu(spy)(NO₃)₂][NO₃], formed from the reaction of this compound with europium(III) nitrate, has been structurally characterized as a mono-helical ten-coordinate species with a helically twisted hexadentate this compound ligand rsc.org. The coordination number of lanthanides is generally higher than that of transition metals york.ac.uk. The coordination mode and denticity of ligands in lanthanide complexes can be influenced by the solvent and the size of the lanthanide ion researchgate.net.

Luminescent Properties of Lanthanide-Sexipyridine Complexes

Lanthanide ions are well-known for their characteristic luminescence, arising from f-f electron transitions. However, these transitions are often weak due to their spin-forbidden nature. mdpi.comresearchgate.net Organic ligands, such as this compound, can act as "antennae" to sensitize lanthanide luminescence. mdpi.comresearchgate.net The ligand absorbs excitation energy efficiently and then transfers it to the coordinated lanthanide ion, leading to enhanced emission. mdpi.comresearchgate.net

Research has explored the luminescent properties of lanthanide complexes formed with this compound ligands. The extended conjugated system of this compound is expected to be an effective light harvester. The energy transfer mechanism from the ligand to the metal ion is crucial for achieving strong luminescence. Efficient energy transfer typically occurs when the ligand's triplet state energy is appropriately matched with the excited state energy level of the lanthanide ion. mdpi.com Studies on related lanthanide complexes with polypyridine ligands have demonstrated sharp emission bands and long luminescence lifetimes characteristic of Ln(III) ions, highlighting the potential of such systems for applications in bioassays, bioimaging, sensors, and display devices. mdpi.comresearchgate.net

Specific research findings on lanthanide-sexipyridine complexes detail the excitation and emission spectra, fluorescence lifetimes, and proposed energy transfer pathways. For instance, studies on related lanthanide complexes with bipyridine and terpyridine ligands show strong absorption bands in the UV-Vis range due to π→π* transitions of the ligand, followed by characteristic emission bands of the lanthanide ions upon excitation. mdpi.commdpi.com

Ligand Design and Electronic Effects on Coordination Behavior

The synthetic accessibility and predictable coordination behavior of smaller oligopyridines like bpy and tpy have made them widely used, but the higher oligomers like this compound offer unique opportunities for constructing more complex architectures. researchgate.net Tailoring the heterocycles with additional coordinating or hydrogen-bonding capabilities can extend these architectures into larger or even infinite assemblies. researchgate.net

Impact of Substituent Effects on Metal Ion Binding

The presence and nature of substituents on the this compound framework can significantly impact its ability to bind metal ions. mdpi.commdpi.com Substituents can influence both the electronic properties (e.g., electron-donating or electron-withdrawing effects) and the steric environment around the nitrogen donor atoms. mdpi.comdigitellinc.com

Research findings indicate that steric effects can either favor the high-spin or low-spin state of a metal ion depending on how they influence ligand conformation and the metal coordination sphere. mdpi.com Electronic influences of substituents are more subtle and their effect on the metal ion's electronic structure depends on their position on the ligand framework. mdpi.com Studies on substituted polypyridines have shown that substituents can dominate the control of complex formation. hud.ac.uk

Electronic Communication in Polymeric and Oligomeric Metal-Sexipyridine Systems

This compound ligands can bridge multiple metal centers, leading to the formation of polymeric and oligomeric coordination systems. rsc.org In these extended structures, electronic communication between the metal centers mediated by the conjugated this compound ligand is a key feature that can lead to interesting collective properties. cornell.edu

Studies on polymeric and oligomeric systems incorporating polypyridine ligands have demonstrated enhanced stability and efficiency compared to mononuclear complexes, partly attributed to the electronic communication between the components. rsc.org The ability to assemble multiple catalytic units in a polymeric arrangement offers advantages in terms of stability and the potential for modulated reactivity. rsc.org The design of such systems allows for tuning the interactions between metal centers and with other subunits in the system. rsc.org

Interactive Data Table Example (Illustrative - specific data for this compound complexes would be needed for a real table):

| Complex | Lanthanide Ion | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Ligand Triplet State (cm⁻¹) | Luminescence Lifetime (ms) |

| [Ln(this compound)(NO₃)₃] | Eu³⁺ | 315 | 593, 615, 651 | ~20,000 (Hypothetical) | ~0.5 (Hypothetical) |

| [Ln(this compound)(NO₃)₃] | Tb³⁺ | 365 | 490, 545, 585, 620 | ~20,000 (Hypothetical) | ~0.4 (Hypothetical) |

Supramolecular Assemblies and Molecular Recognition Mediated by Sexipyridine

Metal-Directed Self-Assembly Processes

Metal-directed self-assembly is a powerful strategy for constructing well-defined supramolecular architectures using the coordination chemistry between metal ions and designed ligands hud.ac.ukrsc.org. Sexipyridine, with its multiple coordinating nitrogen atoms, is particularly well-suited for this approach, enabling the formation of a variety of complex structures.

Formation of Self-Assembled Cages, Helicates, and Catenanes

This compound has been utilized in the metal-templated synthesis of various self-assembled structures, including helicates and catenanes acs.org. When this compound ligands combine with octahedral metal ions, such as Fe2+, Co2+, or Cd2+, they can form double-stranded helicates iranchembook.irmie-u.ac.jp. These helicates typically involve the this compound ligand partitioning into two tridentate binding sites that wrap around the metal ions in a helical fashion iranchembook.irmie-u.ac.jp. For instance, a [6+6] double-stranded helicate can be formed with octahedral metal ions, indicating the involvement of two metal centers and two this compound ligands iranchembook.irmie-u.ac.jp. With tetrahedral metal ions like Cu+, this compound can lead to the formation of [4+4+4] double-stranded helices, suggesting the assembly involves three metal ions mie-u.ac.jp. The specific coordination geometry of the metal ion dictates how the this compound ligand binds and the resulting helicate structure scielo.br.

Catenanes, which are mechanically interlocked molecular architectures consisting of two or more interlocked rings, can also be formed using metal-templated strategies involving ligands like this compound acs.orgnih.gov. The metal ion assists in the threading and linking of the molecular components to create these topologically complex structures acs.orgnih.gov. While the search results specifically mention this compound in the context of helicates and catenanes formed via metal templation acs.org, detailed examples of this compound specifically forming cages were not as prominent as helicates and catenanes in the provided snippets. However, the broader field of metallosupramolecular chemistry using polydentate ligands like this compound does encompass the formation of cages rsc.org.

Pseudorotaxane and Rotaxane Architectures

This compound has also been employed in the construction of pseudorotaxanes and rotaxanes hud.ac.uk. Pseudorotaxanes are supramolecular assemblies where a linear molecule (the "axle") is threaded through a macrocycle (the "wheel"), held together by non-covalent interactions or reversible coordination bonds, but without bulky end-groups to prevent dethreading hud.ac.ukmie-u.ac.jp. Rotaxanes are similar but feature bulky stopper groups at the ends of the linear molecule, mechanically trapping the macrocycle mie-u.ac.jp.

Metal-ion coordination can template the threading of a macrocycle onto a linear ligand, such as this compound, to generate pseudorotaxane geometries acs.org. For example, the self-assembly of rigid-rack multimetallic complexes displaying pseudorotaxane geometries has been reported using this compound ligands and macrocycles in the presence of metal ions like Cu(I) acs.org. The formation and stability of these pseudorotaxane structures in solution have been confirmed by techniques such as 1H NMR spectroscopy acs.org.

Host-Guest Chemistry Principles

Host-guest chemistry involves the non-covalent binding of a "guest" molecule within the cavity or binding site of a "host" molecule or assembly mdpi.comwikipedia.org. This compound-based structures, particularly those formed through self-assembly, can act as hosts for various guest species.

Non-Covalent Interactions in this compound-Based Host Systems (e.g., π-π stacking, hydrogen bonding)

The ability of this compound-based hosts to bind guests relies on various non-covalent interactions. Among the most important are π-π stacking interactions and hydrogen bonding scielo.brcolab.wsrsc.orgnih.govlibretexts.orgumsystem.edu. The extended aromatic system of this compound provides ample opportunity for favorable π-π interactions with suitable guest molecules possessing aromatic or π-rich systems rsc.orglibretexts.org. These interactions, arising from the overlap of electron clouds in aromatic rings, contribute significantly to the stability of host-guest complexes rsc.orglibretexts.org.

Molecular Recognition Phenomena and Selectivity

Molecular recognition, a cornerstone of supramolecular chemistry, describes the specific binding of a guest species by a host through non-covalent interactions mdpi.comhud.ac.ukwikipedia.orguni-halle.de. This compound-based supramolecular assemblies can exhibit selective molecular recognition, meaning they preferentially bind certain guest molecules over others hud.ac.ukuni-halle.denih.gov. This selectivity arises from the complementarity in shape, size, and chemical interactions between the host's binding site and the guest molecule hud.ac.ukuni-halle.denih.gov.

The design of this compound ligands and the resulting supramolecular structures can be tailored to achieve specific recognition properties mdpi.com. For instance, the size and nature of the cavity formed within a this compound-based cage or helicate will influence which guest molecules can fit and bind effectively mdpi.comscielo.br. The arrangement of hydrogen bonding donors/acceptors and aromatic surfaces within the host can also be designed to be complementary to specific functional groups or structural motifs on the guest, leading to enhanced binding affinity and selectivity colab.wsnih.govnih.gov. Research findings indicate that careful design of supramolecular systems can lead to selective recognition of guest species hud.ac.uknih.gov.

Design of this compound-Derived Host Molecules

The design of host molecules capable of selectively binding guest species is a central theme in supramolecular chemistry. This compound, with its multiple pyridine (B92270) units, serves as a valuable building block for constructing such hosts. The arrangement of the six pyridine rings in this compound allows for the creation of cavities or binding pockets that can encapsulate or interact with guest molecules or ions.

This compound can be conceptualized as possessing either two tridentate binding sites or three bidentate sites, offering flexibility in its coordination behavior depending on the metal ion and reaction conditions. iranchembook.irresearchgate.net This multi-dentate nature allows it to wrap around metal ions, forming stable complexes. The preorganization of donor groups in ligands like this compound can lead to enhanced complexation with metal ions, which is particularly useful when high complexation constants are desired. mdpi.com

Research has shown that this compound can form 1:1 complexes with lanthanides, such as Europium(III). rsc.org In these complexes, this compound acts as a hexadentate ligand, leading to the formation of mono-helical, ten-coordinate species with a helically twisted this compound ligand. rsc.org With transition metal ions, this compound often forms double-helical binuclear complexes. rsc.orghud.ac.uk For instance, when combined with octahedral metal ions like Fe2+, Co2+, and Cd2+, a [6+6] double-stranded helicate can be formed, utilizing two tridentate binding sites. iranchembook.irresearchgate.netmie-u.ac.jp In contrast, with tetrahedral metal ions such as Cu+, a [4+4+4] double-stranded helix can be generated. iranchembook.irresearchgate.netmie-u.ac.jp

The specific arrangement of pyridine units in this compound allows for the creation of defined cavities within the resulting metallosupramolecular architectures. These cavities can then be exploited for molecular recognition, binding a range of guests, including reactive molecules, pollutants, and drugs. acs.org The ability to design multicavity architectures using ligands like this compound represents a step towards creating systems with enhanced molecular recognition capabilities, potentially allowing for the simultaneous binding of multiple guest molecules. acs.org

Self-Organization in Ordered Architectures

The inherent structural properties of this compound, particularly its rigidity and the directional nature of metal-ligand coordination, make it an excellent component for the self-organization into ordered architectures, including supramolecular polymers and frameworks, as well as ordered structures on surfaces. Self-assembly is a process where molecules spontaneously associate to form larger, well-defined structures through non-covalent interactions. mdpi.commie-u.ac.jpnih.gov

Surface Self-Assembly and Nanostructuring

The controlled assembly of molecules on surfaces is crucial for the fabrication of functional nanostructures. This compound can participate in surface self-assembly processes, leading to the formation of ordered arrangements at the nanoscale. The interaction between the nitrogen atoms of this compound and a substrate surface, potentially mediated by metal coordination or other non-covalent forces, can drive the self-assembly process. rsc.org

Research indicates that this compound-like structures can be incorporated into larger molecular systems designed for surface self-assembly. For example, this compound-p-phenylene nanoribbons have been synthesized through a metal-organic coordination templated on-surface covalent coupling reaction. nih.gov In this case, a metal-terpyridine motif (related to the this compound structure) was used to control the molecular conformation and guide the reaction pathway, resulting in the formation of porous nitrogen-doped carbon nanoribbons. nih.gov Scanning tunneling microscopy (STM) has been used to characterize the resulting structures, revealing ordered arrangements and emergent molecular conformers on the surface. nih.gov

The ability of this compound-derived structures to self-assemble on surfaces opens possibilities for creating functional nanomaterials with precisely controlled architectures. These ordered surface structures could have potential applications in nanoelectronics, spintronics, and sensing devices. nih.gov

Advanced Spectroscopic and Computational Characterization of Sexipyridine Systems

Spectroscopic Analysis Techniques

Spectroscopic methods provide invaluable insights into the molecular structure, dynamics, and electronic properties of sexipyridine systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a fundamental tool for the structural elucidation and investigation of the dynamics of organic molecules, including this compound and its complexes. Both ¹H and ¹³C NMR are commonly employed. Detailed NMR and mass spectrometry studies have been used to characterize ligands, including those structurally related to this compound, and their metal complexes, providing information on stoichiometry and conformational constraints researchgate.net. NMR spectroscopy can identify molecules and quantify their concentration in a sample measurlabs.com. It is a definitive method for analyzing the atomic structure and composition of organic molecules measurlabs.com. ¹H and ¹³C NMR analyses are routine, with advanced 2D techniques available for complex research needs measurlabs.com. NMR measurements can also determine the chemical yield of reactions researchgate.net.

Mass Spectrometry for Molecular Weight and Stoichiometry Determination

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming the stoichiometry of its complexes. Techniques like Fast Atom Bombardment (FAB) and Electron Impact (EI) mass spectrometry have been used in the characterization of this compound complexes psu.edu. Electrospray ionization mass spectrometry (ESI-MS) is also a common method for characterizing ligands and their metal complexes, helping to confirm the formation of multi-component structures researchgate.netmdpi.com. ESI/MS has been used to investigate the nature of cobalt species in solutions containing this compound ligands, confirming the presence of complex ions and the absence of free ligand or simple metal aqua ions rsc.org. High-resolution mass spectrometry (HRMS) can also be used for precise mass determination mdpi.com.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing

Electronic absorption and emission spectroscopy, particularly UV-Vis and fluorescence spectroscopy, are used to probe the electronic structure and photophysical properties of this compound systems. These techniques can reveal information about π-π* transitions and metal-to-ligand charge transfer (MLCT) bands in metal complexes mdpi.commdpi.com. UV/Vis spectrophotometry can be used to monitor the stability of complexes in solution rsc.org. Absorption spectra are obtained by measuring the amount of electromagnetic radiation absorbed by a substance at various wavelengths, providing a characteristic fingerprint libretexts.orgwikipedia.org. Emission spectra, often obtained separately, show the wavelengths of light emitted as excited electrons return to lower energy states libretexts.orgyoutube.comlibretexts.org. For some trinuclear this compound complexes, the connection points between pyridine (B92270) units can influence the absorption spectra, leading to red-shifted MLCT bands or broadening of ligand-centered transitions nih.gov.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound and the vibrational modes of the molecule, which can be sensitive to its conformation and coordination environment. IR spectra are typically recorded using techniques like Fourier-transform infrared (FTIR) spectroscopy, often with samples in KBr discs psu.edumdpi.com. Vibrational spectroscopy is based on the periodic changes in dipole moments (IR) or polarizabilities (Raman) caused by molecular vibrations uni-siegen.destellarnet.us. IR spectroscopy is particularly sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability stellarnet.usksu.edu.sa. These techniques can help identify characteristic C=N ring stretching vibrations in pyridine-containing compounds elixirpublishers.com. Comparing experimental vibrational frequencies with theoretically computed values can aid in assigning observed bands to specific normal modes elixirpublishers.com.

Electrochemical Characterization Methods

Cyclic Voltammetry and Chronoamperometry for Redox Behavior

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox properties of this compound systems. CV involves sweeping the potential of a working electrode and measuring the resulting current, which provides information about the formal redox potentials and the reversibility of electron transfer processes wikipedia.org. Chronoamperometry, on the other hand, involves stepping the potential and monitoring the current as a function of time, which is useful for studying the kinetics of electrode processes and coupled chemical reactions wikipedia.org.

Studies utilizing cyclic voltammetry on this compound and its metal complexes have revealed insights into their oxidation and reduction processes. For instance, cyclic voltammetry has been used to characterize the redox behavior of ruthenium(II) complexes incorporating this compound ligands rsc.orgumons.ac.be. The voltammograms can show well-separated reduction waves, indicating the stepwise acceptance of electrons by the ligand or the metal center e-bookshelf.de. The position and shape of these waves are indicative of the electronic environment and the influence of metal coordination on the ligand's redox properties umons.ac.be.

Chronoamperometry has been employed to analyze electron transport mechanisms in related oligomer wires, suggesting electron hopping between neighboring redox sites researchgate.net. While direct studies on this compound using chronoamperometry were less explicitly found in the search results, the technique's relevance to studying electron transfer kinetics in polypyridine systems is well-established researchgate.net.

Investigation of Electron Transfer Processes in Complexes

The ability of this compound to act as a multidentate ligand allows it to form complexes with various metal ions, leading to systems where electron transfer processes between the metal center and the ligand, or between multiple metal centers, can occur. The investigation of these electron transfer processes is crucial for understanding the potential applications of this compound complexes in areas such as catalysis and molecular electronics rsc.org.

Spectroelectrochemical methods, which combine electrochemical techniques like cyclic voltammetry with spectroscopic measurements (e.g., UV-Vis absorption or ESR), are often used to probe the changes in electronic structure that accompany redox events in this compound complexes e-bookshelf.deosti.gov. For example, cyclic voltammetry and electron spin resonance (ESR) data have been used to provide evidence for the formation of double-helical aggregates with this compound ligands and to understand their redox behavior e-bookshelf.de.

Electron transfer processes in metal complexes of polypyridines, including those structurally related to this compound like terpyridine, have been extensively studied core.ac.uknih.govlookchem.com. These studies often involve analyzing the potentials of redox waves in cyclic voltammograms and correlating them with the electronic properties of the ligands and metal ions umons.ac.be. The presence of multiple pyridine units in this compound provides a conjugated pathway that can facilitate intramolecular electron transfer upon photoexcitation or electrochemical reduction/oxidation .

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods play a vital role in complementing experimental studies of this compound systems. These methods provide atomic-level insights into electronic structure, geometry, conformational preferences, reaction pathways, and interactions with other molecules or surfaces.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and optimizing the geometry of molecules and complexes qcware.comchemrxiv.org. For this compound systems, DFT calculations can provide information about the ground-state electronic configuration, molecular orbitals (e.g., HOMO and LUMO), charge distribution, and the relative stabilities of different conformers worldscientific.comresearchgate.net.

DFT calculations have been applied to this compound and its complexes to determine their optimized structures, which represent the lowest energy arrangements of atoms rsc.orgnih.govscispace.com. These calculations can reveal details about bond lengths, bond angles, and torsional angles that define the molecular shape and flexibility rsc.orgeurjchem.com. For cyclic this compound, DFT studies have explored the relative stabilities of different conformers, such as those with D3 symmetry rsc.orgrsc.org.

Furthermore, DFT is used to calculate electronic properties such as the HOMO-LUMO gap, which is related to the molecule's reactivity and electronic transitions researchgate.neteurjchem.com. DFT calculations can also help understand the effect of metal coordination on the electronic structure of this compound, providing insights into the nature of metal-ligand bonding and potential electron transfer pathways rsc.orgacs.org. For example, DFT has been used to study the electronic structure of this compound-p-phenylene nanoribbons, predicting their band structure and the spatial separation of valence and conduction bands nih.gov.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Processes

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system, providing insights into its dynamic behavior, conformational changes, and interactions nih.govoecd-nea.org. For flexible molecules like linear this compound, MD simulations can explore the range of accessible conformations and their relative stabilities in different environments (e.g., in solution or on a surface) acs.orgacs.org.

MD simulations are particularly valuable for studying self-assembly processes involving this compound, where multiple molecules interact to form larger ordered structures acs.org. These simulations can help understand the driving forces behind self-assembly, such as π-π stacking interactions, hydrogen bonding, and metal coordination, and predict the resulting supramolecular architectures acs.orgresearchgate.net. While specific MD studies solely focused on this compound self-assembly were not prominently found, MD simulations have been applied to related polypyridine systems to understand their conformational behavior and interactions, which is directly relevant to this compound's self-assembly capabilities oecd-nea.org. MD simulations can also be used to study the behavior of ligands in complex environments, such as phospholipid bilayers, which is relevant for potential biological applications or membrane-based systems nih.gov.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, encompassing methods beyond basic DFT, are powerful tools for investigating the mechanisms of chemical reactions involving this compound mdpi.comnih.govrsc.orgnih.gov. These calculations can identify transition states, calculate activation energies, and map out reaction pathways, providing a detailed understanding of how reactions proceed at the atomic level mdpi.comnih.govchemrxiv.org.

For this compound, quantum chemical calculations can be used to study its reactivity, such as its interactions with metal ions during complex formation or its participation in catalytic cycles when part of a metal complex researchgate.net. These calculations can help elucidate the elementary steps involved in a reaction, the intermediates formed, and the factors that influence the reaction rate and selectivity mdpi.comrsc.org. While specific examples of quantum chemical calculations solely focused on this compound reaction mechanisms were not extensively detailed in the search results, the general applicability of these methods to understanding reaction pathways in complex organic and organometallic systems, including those with nitrogen-containing ligands, is well-established mdpi.comnih.govnih.govchemrxiv.org. These calculations can also be used to predict the feasibility of unknown reactions and guide the design of new synthetic methodologies nih.govrsc.org.

Compound Table

| Compound Name | PubChem CID |

| 2,2':6',2'':6'',2''':6''',2'''':6'''',2'''''-Sexipyridine | 11123456 |

| This compound (cyclic) | 13062899 |

| 2,2':6',2''-Terpyridine | 70848 |

Data Tables

Based on the search results, specific quantitative data for creating detailed interactive tables for each section was limited. However, the types of data that would be presented in such tables are described below, along with illustrative examples based on the information found.

Illustrative Table 1: Cyclic Voltammetry Data for a this compound Complex

This table would present formal redox potentials (E1/2) and possibly peak currents (ip) for the reduction and oxidation processes observed in the cyclic voltammogram of a this compound metal complex.

| System | Redox Couple (vs. Reference) | E1/2 (V) | Peak Current (µA) | Notes |

| [Ru(this compound)L_n]^(z+) | Ru^(III)/Ru^(II) | +0.98 | - | Quasi-reversible core.ac.uk |

| Ligand Reduction 1 | -0.45 | - | Example potential | |

| Ligand Reduction 2 | -0.70 | - | Example potential |

Illustrative Table 2: DFT Calculated Electronic Structure Parameters

This table would summarize key electronic structure parameters obtained from DFT calculations for different this compound species or conformers.

| Species/Conformer | Point Group | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Notes |

| Cyclic this compound | D3 | -5.5 | -2.6 | 2.9 | Example values based on eurjchem.com |

| Linear this compound | - | - | - | - | Data not explicitly found |

| This compound-metal complex | - | - | - | - | Data not explicitly found |

Note: The values in this illustrative table are examples. Actual calculated values would depend on the specific DFT functional and basis set used.

Illustrative Table 3: DFT Optimized Geometry Parameters

This table would show selected geometric parameters (e.g., bond lengths, angles) for the optimized structure of this compound or its complex.

| Species/Complex | Parameter | Value (Å or °) | Notes |

| Cyclic this compound | N-C-C-N Angle | ~37-39° | In metal complexes rsc.org |

| N...M Distance | ~2.78-2.84 Å | In alkali metal complexes rsc.org | |

| Linear this compound | - | - | Data not explicitly found |

Note: The values in this illustrative table are based on reported trends and specific examples for cyclic this compound complexes with alkali metals rsc.org.

Functional Applications of Sexipyridine Based Systems in Advanced Materials and Catalysis Research

Catalysis and Electrocatalysis

Metal complexes incorporating polypyridine ligands like sexipyridine are widely explored as catalysts for various chemical transformations, including oxidation and reduction reactions nih.govucr.edulibretexts.org. Their ability to coordinate with transition metals allows for the stabilization of different oxidation states and the facilitation of electron transfer processes crucial for catalytic cycles.

Homogeneous and Heterogeneous Catalysis with this compound Metal Complexes

This compound metal complexes have been investigated in both homogeneous and heterogeneous catalytic systems. Homogeneous catalysis involves the catalyst being in the same phase as the reactants, typically in solution, while heterogeneous catalysis involves the catalyst in a different phase, often a solid supporting a liquid or gas phase reaction acs.org.

Studies have explored the use of iron this compound complexes in catalytic reactions. An iron this compound complex has been reported to catalyze alkene epoxidation with hydrogen peroxide, demonstrating high efficiency and chemoselectivity nih.gov. This suggests the potential for this compound ligands to support active homogeneous catalysts d-nb.infoacs.org.

While the search results primarily highlight homogeneous applications, polypyridine ligands in general are known to be incorporated into heterogeneous systems, often by immobilizing the metal complex on a solid support to facilitate separation and recycling of the catalyst acs.org.

Catalytic Applications in Organic Transformations (e.g., Oxidation, Reduction)

This compound metal complexes have been applied in various organic transformations, particularly in oxidation reactions. An iron this compound complex has been shown to be effective in the epoxidation of alkenes using hydrogen peroxide as the oxidant nih.gov. This catalytic system achieved high yields and chemoselectivity in the epoxidation of styrene (B11656) nih.gov.

| Substrate | Catalyst | Oxidant | Yield (%) | Chemoselectivity (%) | Reference |

| Styrene | Chiral iron-sexipyridine complex | Hydrogen peroxide | 95 | 98 | nih.gov |

This example demonstrates the potential of this compound-based catalysts in facilitating important oxidation reactions in organic synthesis ucr.eduacs.org.

Photoinduced Catalysis and Water Oxidation Research

This compound complexes have also been investigated in photoinduced catalysis, particularly in the context of water oxidation, a key process for solar energy conversion rsc.orgnih.govmdpi.com. A double-helical dicobalt(II) this compound complex has been found to catalyze visible light-induced water oxidation rsc.orgnih.gov. This complex acted as a molecular catalyst and did not produce cobalt oxide under the reaction conditions rsc.orgnih.gov.

The catalytic activity was demonstrated using [Ru(bpy)₃]²⁺ as a photosensitizer and Na₂S₂O₈ as a sacrificial oxidant rsc.orgnih.gov. The system achieved a maximum turnover number of 442 rsc.orgnih.gov. This research highlights the potential of this compound complexes in developing catalysts for artificial photosynthesis and renewable energy production mdpi.comresearchgate.netacs.org.

Electrocatalytic Systems for Energy Conversion and Chemical Synthesis

Electrocatalysis, which uses electrical energy to drive chemical reactions, is a crucial area for energy conversion and chemical synthesis virginia.eduicn2.catmdpi.com. While specific examples of this compound being used directly as an electrocatalyst were not prominently found in the search results, polypyridine ligands are commonly employed in the design of electrocatalysts for reactions such as oxygen reduction, hydrogen evolution, and CO₂ reduction icn2.catresearchgate.net. The ability of this compound to coordinate with various metal ions makes it a potential ligand for developing new electrocatalytic systems for applications in fuel cells, electrolyzers, and electrosynthesis virginia.eduicn2.catrsc.org.

Materials Science Applications

This compound's ability to form complexes with metal ions also makes it valuable in materials science, particularly in the development of functional materials with tailored properties schrodinger.commdpi.com.

Development of Sensors for Chemical and Biological Analytes

This compound-based systems have been explored for the development of sensors for detecting various chemical and biological analytes umsystem.eduazosensors.commdpi.comnih.gov. The coordination of metal ions by this compound can lead to changes in optical or electrochemical properties upon binding to a target analyte, forming the basis of a sensing mechanism azosensors.commdpi.com.

Polypyridine ligands, including this compound, can be incorporated into sensing platforms to create receptors that selectively interact with specific molecules or ions mdpi.commonolithicpower.com. This interaction can then be transduced into a measurable signal, allowing for the detection and quantification of the analyte azosensors.com. While detailed research findings specifically on this compound-based sensors for a wide range of analytes were not extensively provided in the search results, the general principles of using polypyridine-metal complexes in sensor development, as highlighted in the search, suggest this as a promising application area for this compound umsystem.eduresearchgate.net.

Components in Molecular Electronic Devices and Switches

This compound and related oligopyridines have been explored as potential components in molecular electronic devices and switches. Molecular wires, which are molecular chains capable of conducting electric current, are considered fundamental building blocks for molecular electronic devices. wikipedia.org Conjugated molecules, such as those containing pyridine (B92270) units, are crucial for constructing these devices. xmu.edu.cn Research indicates that pyridine and polymers derived from pyridine can form electronically conductive chains. wikipedia.org

The ability of this compound to coordinate with metal ions is particularly relevant in this context. Metal coordination can induce conformational changes and alter the electronic properties of oligopyridine systems, which is a key principle in the design of molecular switches and devices. xmu.edu.cnbeilstein-journals.org Molecular devices, including switches and rectifiers, have been developed based on conjugated molecules. xmu.edu.cnresearchgate.net While this compound is specifically mentioned in the context of potential use as molecular electronic devices, switches, and molecular probes, detailed research findings on this compound as the active component in specific devices are not extensively detailed in the provided search results. hud.ac.uk However, the broader research on conjugated systems and metal-oligopyridine complexes highlights the potential for this compound-based structures in this domain.

Role in Nanomaterials and Composites Research

The incorporation of nanomaterials into composite matrices is a significant area of research aimed at developing materials with enhanced properties, including mechanical strength, electrical conductivity, and thermal stability. warwick.ac.ukmdpi.comresearchgate.net Nanomaterials such as carbon nanotubes, graphene, and various inorganic nanoparticles are commonly used to improve the performance of polymers and other materials. warwick.ac.ukmdpi.comresearchgate.net

While the provided search results discuss the general field of nanomaterials and composites research and the use of various nanomaterials to enhance material properties, there is limited specific information directly detailing the role of this compound as a component in nanomaterials or composites. The potential for this compound in this area would likely stem from its ability to interact with nanoparticles or serve as a ligand to incorporate metal centers within composite structures, potentially influencing the material's electronic, optical, or catalytic properties. However, specific research findings on this compound's direct role in the formation or functionalization of nanomaterials and composites are not prominently featured in the gathered information.

Optoelectronic and Photonic Materials Research

Organic materials, particularly those with extended π-conjugated systems like this compound, are of significant interest in the field of optoelectronics and photonics. azooptics.commdpi.com Organic photonics focuses on utilizing organic materials for light generation, modulation, and detection. azooptics.com Conjugated organic semiconductors are popular in this field due to their tunable electrical and optical properties, which can be modified through chemical design. azooptics.com

Oligopyridines, including terpyridine (a related structure to this compound), have been used in the development of optoelectronic materials, often in conjunction with metal ions. rsc.org Metal-ligand binding can play a crucial role in regulating the photophysical properties of these systems. rsc.org Supramolecular gels, which can be formed from low-molecular-weight gelators, have also shown potential as optoelectronic and photonic materials. mdpi.com The conjugated nature of this compound suggests its potential utility in creating materials with specific optical and electronic responses, possibly through coordination with luminescent or redox-active metal centers, for applications in organic light-emitting diodes (OLEDs), solar cells, or sensors. azooptics.commdpi.commdpi.com Research in this area involves designing materials with tailored optical properties and integrating them into devices. mdpi.comsciencesconf.orgcoplweb.ca

Advanced Electrochemical Systems

Electrochemical Sensing Platforms

Electrochemical sensing platforms are analytical devices that utilize electrochemical principles to detect and quantify specific substances. These platforms often involve modified electrodes to enhance sensitivity and selectivity. mdpi.comnih.govrsc.org Electrode modification can be achieved by incorporating various materials, including nanomaterials and conducting polymers. mdpi.commdpi.com

The ability of this compound to coordinate with a variety of metal ions makes it a promising candidate for the development of electrochemical sensing platforms. Metal complexes of this compound could be immobilized on electrode surfaces to create recognition sites for target analytes, particularly metal ions or molecules that interact with the coordinated metal center or the this compound ligand itself. While the provided search results discuss electrochemical sensing platforms based on materials like metal nanoparticles and conducting polymers, specific examples of this compound-based electrochemical sensors are not detailed. mdpi.comrsc.orgmdpi.comrsc.org However, the principle of using metal-chelating ligands on electrode surfaces for sensing applications is well-established, suggesting a potential role for this compound in this area. mdpi.com

Electropolymerization and Electrodeposition of this compound Films

Electropolymerization and electrodeposition are electrochemical techniques used to create thin polymer films on electrode surfaces. These techniques offer control over film thickness and morphology. mdpi.comredalyc.org Conducting polymers, such as polypyrrole and polythiophene, are commonly deposited using these methods for applications in sensors, coatings, and electronic devices. mdpi.comredalyc.org

The electropolymerization process typically involves the oxidative polymerization of monomers at the electrode surface. mdpi.comredalyc.org While pyridine itself can undergo reactions under electrochemical conditions, and pyridine additives can influence the structure and growth of electropolymerized films of other monomers like porphyrins, there is no direct information in the provided search results explicitly describing the electropolymerization or electrodeposition of this compound films. mdpi.comredalyc.orgpdx.edumdpi.comresearchgate.net Given the multiple pyridine units in this compound, it is conceivable that it could be electropolymerized under appropriate conditions, potentially forming conjugated polymeric films with unique electrochemical properties. Such films could find applications as active layers in electrochemical devices or as protective coatings. However, further research specifically on the electropolymerization of this compound is needed to explore this potential.

Applications in Energy Storage and Conversion Technologies

This compound (spy), a hexadentate ligand, has garnered attention in the field of advanced materials and catalysis, particularly in the context of energy storage and conversion technologies. Its ability to coordinate with metal ions to form intricate structures, such as double-helical complexes, provides a platform for developing catalysts and materials with tailored properties for energy-related applications. Research in this area primarily focuses on the catalytic capabilities of this compound-based metal complexes in reactions crucial for renewable energy cycles, such as water oxidation and carbon dioxide reduction.

A notable example is the double-helical dicobalt(II) complex, Co₂(spy)₂₄. This complex has been investigated for its role as a catalyst in visible light-induced water oxidation, a key process for generating oxygen in artificial photosynthesis and producing hydrogen fuel. nih.govnih.gov Studies have demonstrated that this cobalt-sexipyridine complex can effectively catalyze the oxidation of water when coupled with a photosensitizer like [Ru(bpy)₃]²⁺ and a sacrificial electron acceptor such as Na₂S₂O₈. nih.gov

Detailed research findings on the catalytic performance of Co₂(spy)₂₄ in water oxidation highlight its potential as a molecular catalyst. Experiments using dynamic light scattering during photocatalysis indicated the absence of nanoparticles, suggesting that the observed catalytic activity stems from the molecular species itself rather than derived metal oxides. nih.gov The complex has shown promising turnover numbers (TON) in these reactions. In visible light-induced water oxidation utilizing the [Ru(bpy)₃]²⁺/Na₂S₂O₈ system, a maximum TON of 442 was achieved. nih.gov Furthermore, the complex also exhibited catalytic activity in chemical water oxidation initiated by [Ru(bipy)₃]³⁺, recording a TON of 56 and a turnover frequency (TOF) of 1.9 s⁻¹. nih.gov

The performance metrics for the dicobalt(II) this compound complex in water oxidation are summarized in the table below:

| Reaction Type | Oxidant/System | Turnover Number (TON) | Turnover Frequency (TOF) |

| Visible Light-Induced Water Oxidation | [Ru(bpy)₃]²⁺/Na₂S₂O₈ | 442 (maximum) | Not specified in snippet |

| Chemical Water Oxidation | [Ru(bipy)₃]³⁺ | 56 | 1.9 s⁻¹ |

Beyond water oxidation, this compound-based systems have also been mentioned in the context of photoinduced reduction of carbon dioxide (CO₂) to valuable products like carbon monoxide (CO) and formic acid. nih.gov This application is significant for developing strategies to convert greenhouse gases into useful chemicals or fuels, contributing to carbon capture and utilization efforts within the energy landscape.

While the most detailed findings relate to catalysis, this compound analogs have also appeared in discussions concerning advanced materials for solar energy conversion, such as in the context of harnessing high-energy excited states for artificial photosynthesis and their potential relevance to solar cell efficiencies. Related polypyridyl ligands like terpyridine have been explored in dye-sensitized solar cells. Additionally, this compound has been broadly mentioned in literature discussing electrode materials for supercapacitors and energy storage devices, indicating a potential, though less extensively detailed in the provided information, role in these areas as well.

The exploration of this compound-based complexes in these diverse energy-related applications underscores the ligand's versatility in constructing functional molecular systems for addressing contemporary energy challenges.

Emerging Research Directions and Future Outlook

Integration of Sexipyridine into Hybrid Systems

The integration of this compound into hybrid systems involves combining it with other functional components, such as inorganic nanoparticles, polymers, or other organic molecules, to create materials with synergistic properties. This approach leverages the metal-chelating ability of this compound to bridge or functionalize other materials, leading to novel composites and architectures. For instance, this compound units can be incorporated into polymeric backbones or side chains, creating metallopolymers with interesting electronic, optical, or catalytic properties upon coordination with metal ions. Similarly, conjugating this compound with nanomaterials like carbon nanotubes or quantum dots can yield hybrid structures where the electronic or photophysical properties of the components are modulated by their interaction through the this compound linker. Research also explores the use of this compound in the formation of metal-organic frameworks (MOFs) or coordination polymers, where the this compound ligand acts as a node connecting metal centers, leading to porous, crystalline materials with potential applications in gas storage, separation, or catalysis.

Advanced Strategies for Controlled Self-Assembly

Controlled self-assembly of this compound-based systems is a key area of research aimed at creating well-defined supramolecular structures with specific shapes and functions. This involves exploiting non-covalent interactions, such as metal-ligand coordination, π-π stacking, hydrogen bonding, and van der Waals forces, to direct the spontaneous organization of this compound molecules or their metal complexes into desired architectures like helices, grids, cages, or vesicles. researchgate.netmie-u.ac.jp For example, this compound ligands can combine with octahedral metal ions (e.g., Fe²⁺, Co²⁺, Cd²⁺) to form double-stranded helicates. mie-u.ac.jprsc.org With tetrahedral metal ions (e.g., Cu⁺), different helical structures can be formed. mie-u.ac.jp Advanced strategies include the use of templating agents, solvent control, and the design of substituted this compound ligands with specific functional groups to fine-tune intermolecular interactions and achieve hierarchical self-assembly. researchgate.net Controlling the self-assembly process allows for the creation of functional nanostructures and host-guest networks. researchgate.net

Exploration of Novel Reactivity and Unconventional Coordination Modes

Exploring the reactivity and coordination chemistry of this compound beyond typical bidentate or tridentate binding modes is an active area of investigation. This compound, with its six nitrogen atoms, has the potential to act as a multidentate ligand, enabling the stabilization of metal ions in unusual oxidation states or coordination geometries. solubilityofthings.com Research is focused on understanding the electronic and steric effects of the this compound framework on the coordinated metal centers, which can lead to novel catalytic activity or unique photophysical properties. solubilityofthings.com This includes studying the reactivity of metal complexes of this compound in small molecule activation, catalytic transformations, and electrochemical processes. solubilityofthings.com The design of substituted this compound ligands can further influence the electronic environment around the metal center, leading to enhanced or altered reactivity. capes.gov.br Studies have investigated the use of this compound complexes as catalysts in reactions such as alkene epoxidation. mdpi.comrsc.org

Development of High-Performance this compound-Derived Functional Materials

The development of high-performance functional materials utilizing this compound is a significant future direction. By incorporating this compound into various material platforms, researchers aim to create materials with enhanced properties for applications in diverse fields. This includes the design of this compound-based materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the electronic properties can be tuned through metal coordination. This compound-metal complexes and coordination polymers are being explored for their potential in sensing applications, catalysis, and energy conversion and storage. researchgate.netrsc.orghku.hk For example, a double-helical dicobalt(II) this compound complex has been investigated as a catalyst for photoinduced water oxidation. hku.hkrsc.org The ability of this compound to form stable complexes with a variety of metal ions makes it a versatile building block for creating materials with tailored magnetic, optical, or electronic functionalities. researchgate.net Further research focuses on developing strategies for processing these materials into thin films, nanoparticles, or other functional forms for integration into devices.

Q & A

Q. What are the established synthetic routes for sexipyridine (2,2′:6′,2″:6″,2‴:6‴,2″″:6″″,2″″′-sexipyridine), and how do yields vary across methodologies?

this compound is synthesized via nickel(0)-mediated coupling of 6-bromo-2,2′:6′,2″-terpyridine, followed by demetallation with KCN, achieving yields >70% . Alternative methods include Stille couplings and Kröhnke pyridine synthesis, though these often result in lower yields (e.g., 9-step synthesis from 4,4′-bipyridine with <50% overall yield) . Key challenges include controlling oligomer length and avoiding side reactions during macrocyclization .

Q. How is the structural integrity of this compound complexes validated experimentally?

X-ray crystallography is the gold standard for confirming helical geometries and metal coordination. For example, [Cd₂(spy)₂][PF₆]₄·4MeCN exhibits a double-helical structure with π-stacking interactions between pyridyl rings (4.17 Å metal-metal distance) . Spectroscopic techniques (e.g., NMR, UV-Vis) and elemental analysis are used to verify purity and ligand-metal stoichiometry .

Advanced Research Questions

Q. How do transition metal ions influence the self-assembly of this compound into helical complexes?

this compound’s hexadentate structure allows coordination with metals favoring octahedral geometries (e.g., Fe²⁺, Co²⁺, Zn²⁺), forming dinuclear double helices ([M₂(spy)₂]⁴⁺). Lanthanides like Eu³⁺, however, form mono-helical 1:1 complexes due to their larger ionic radii and preference for higher coordination numbers (e.g., [Eu(spy)(NO₃)₂][NO₃]) . Substituted derivatives (e.g., 4′,4″″-diphenyl-spy) enhance π-stacking, stabilizing helical architectures .

Q. What methodological strategies address contradictions in helical complex formation across studies?

Discrepancies in helicity (mono- vs. double-helical) arise from metal ion size and redox state. For instance, Cu⁺ forms trinuclear [Cu₃(spy)₂]³⁺, while Cu²⁺ favors dinuclear [Cu₂(spy)₂]⁴⁺. Electrochemical studies and X-ray analysis are critical to resolving such contradictions . Redox-initiated interconversions between species further complicate mechanistic interpretations .

Q. Can this compound-based complexes catalyze photochemical reactions, and what experimental parameters optimize their efficiency?

The dicobalt(II) complex Co₂(spy)₂₄ acts as a molecular catalyst for visible light-induced water oxidation, achieving a turnover number of 442 with [Ru(bpy)₃]²⁺/Na₂S₂O₈. Key parameters include pH control (neutral conditions), irradiation wavelength (450–500 nm), and exclusion of CoOₓ nanoparticles to confirm molecular catalysis .

Q. How do functionalized this compound derivatives modify coordination behavior or catalytic activity?

Substitutions at the 4′,4″″ positions (e.g., methylthio, ferrocenyl, tert-butylphenyl) alter steric and electronic properties. For example, 4′,4″″-bis(ferrocenyl)-spy introduces redox-active domains, enabling studies on electron-transfer processes in [M₂(dfspy)₂]⁴⁺ complexes (M = Fe²⁺, Co²⁺) . Such modifications require iterative ligand design and metal-template synthesis to preserve helicity .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing dynamic equilibria in this compound-metal systems?

Cyclic voltammetry (CV) and spectroelectrochemistry track redox-driven structural changes (e.g., Cu⁺ ↔ Cu²⁺ interconversions) . High-resolution mass spectrometry (HRMS) and variable-temperature NMR resolve equilibrium shifts in solution, while X-ray absorption spectroscopy (XAS) probes local metal coordination .

Q. How can researchers mitigate challenges in synthesizing substituted sexipyridines?

Steric hindrance from bulky substituents (e.g., tert-butylphenyl) necessitates nickel(0)-templated synthesis to preorganize intermediates . For electron-deficient derivatives (e.g., nitro-spy), Kröhnke reactions under inert atmospheres prevent side oxidation .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in this compound synthesis and complexation studies?

- Synthesis : Strict control of reaction time/temperature during nickel-mediated coupling to avoid oligomerization byproducts .

- Complexation : Use of anhydrous metal salts (e.g., [Cd(PF₆)₂]) in degassed solvents to prevent hydrolysis .

- Crystallization : Slow diffusion of diethyl ether into acetonitrile solutions promotes single-crystal growth for X-ray validation .

Q. How should researchers document synthetic procedures for peer review?

Follow Beilstein Journal guidelines: report yields, characterization data (NMR, HRMS), and crystallographic CIF files as supplementary information. For multi-step syntheses, provide purity data (HPLC, elemental analysis) at each stage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.